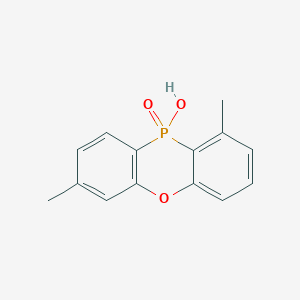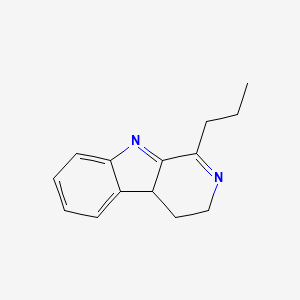
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and two hydroxyl groups attached to a decanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and decanediamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol, and a catalyst such as hydrochloric acid or sulfuric acid.
Reaction Steps: The 4-chloroaniline is reacted with decanediamide in the presence of the catalyst to form the desired compound. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
科学研究应用
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of N1,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N~1~,N~10~-Bis(4-methylphenyl)-N~1~,N~10~-dihydroxydecanediamide
- N~1~,N~10~-Bis(4-fluorophenyl)-N~1~,N~10~-dihydroxydecanediamide
Uniqueness
N~1~,N~10~-Bis(4-chlorophenyl)-N~1~,N~10~-dihydroxydecanediamide is unique due to the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
89959-46-6 |
|---|---|
分子式 |
C22H26Cl2N2O4 |
分子量 |
453.4 g/mol |
IUPAC 名称 |
N,N'-bis(4-chlorophenyl)-N,N'-dihydroxydecanediamide |
InChI |
InChI=1S/C22H26Cl2N2O4/c23-17-9-13-19(14-10-17)25(29)21(27)7-5-3-1-2-4-6-8-22(28)26(30)20-15-11-18(24)12-16-20/h9-16,29-30H,1-8H2 |
InChI 键 |
GIDVFUBMUUYXQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(C(=O)CCCCCCCCC(=O)N(C2=CC=C(C=C2)Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)

![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
![2-[(1-Butylpiperidin-4-ylidene)amino]ethan-1-amine](/img/structure/B14374585.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)



![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)
